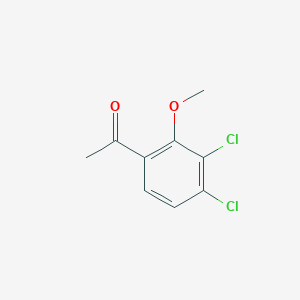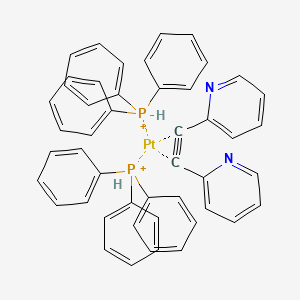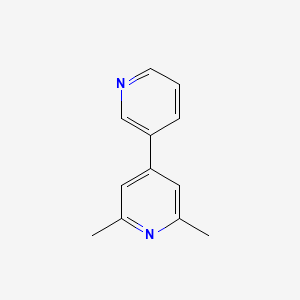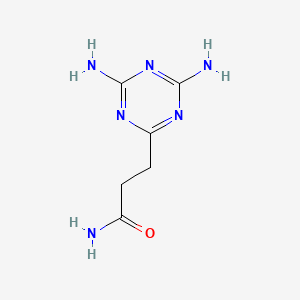
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields due to its unique chemical properties, including its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-amino-5,5,6,6,6-pentafluorohexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Conjugates: Coupling reactions result in the formation of peptide bonds, producing longer peptide chains or conjugates.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of fluorinated peptides.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in the design of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Another Boc-protected amino acid with different functional groups.
(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: A similar compound with a methyl group instead of fluorine atoms.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6,6-pentafluorohexanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the design of fluorinated peptides and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H16F5NO4 |
|---|---|
Peso molecular |
321.24 g/mol |
Nombre IUPAC |
(2S)-5,5,6,6,6-pentafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H16F5NO4/c1-9(2,3)21-8(20)17-6(7(18)19)4-5-10(12,13)11(14,15)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,19)/t6-/m0/s1 |
Clave InChI |
JVEVMQFEGATAJY-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(C(F)(F)F)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(C(F)(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



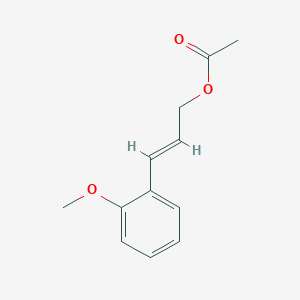
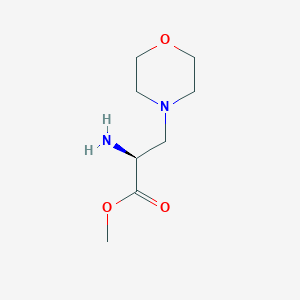
![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)

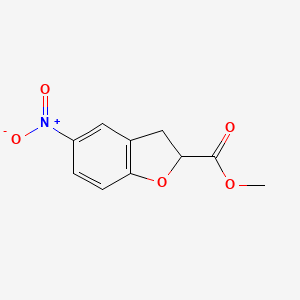
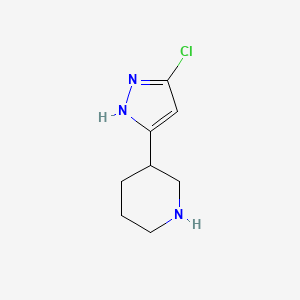

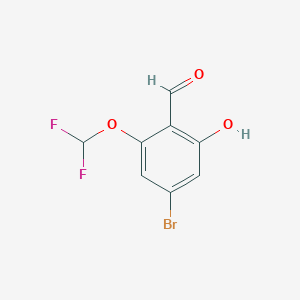
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
